molecular formula C13H12ClF3N2O2S2 B2913789 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 1396857-37-6

2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B2913789
CAS RN: 1396857-37-6
M. Wt: 384.82
InChI Key: ZONDSRHERLMLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12ClF3N2O2S2 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Cleavage, Genotoxicity, and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The sulfonamide derivative plays a significant role in the interaction with DNA, demonstrating potential for use in targeting cancer cells (González-Álvarez et al., 2013).

UV Protection and Antimicrobial Properties for Textiles

Research into thiazole azodyes containing sulfonamide moieties has shown that these compounds can be used for dyeing cotton fabrics, providing UV protection and antibacterial properties. This demonstrates a practical application in enhancing textile materials (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Enzyme Inhibition and Potential Antifungal Activity

Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds were found to be potent inhibitors in vitro and could be used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Herbicide Development

Chlorsulfuron, a compound related to sulfonamides, has been studied for its selective herbicidal activity in cereals, attributed to the ability of crop plants to metabolize the herbicide into inactive products. This research provides insight into the development of selective herbicides for agricultural applications (Sweetser, Schow, & Hutchison, 1982).

properties

IUPAC Name

2-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O2S2/c1-7-11(22-8(2)19-7)6-18-23(20,21)12-5-9(13(15,16)17)3-4-10(12)14/h3-5,18H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDSRHERLMLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide

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